8-Benzyl-5,8-diazaspiro[3.5]nonane
Overview
Description
8-Benzyl-5,8-diazaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a benzyl group.
Preparation Methods
The synthesis of 8-Benzyl-5,8-diazaspiro[3.5]nonane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under specific conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the presence of a base and a solvent, such as methanol or ethanol, to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
8-Benzyl-5,8-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as hydroxide ions or amines replace the halogen atoms.
Scientific Research Applications
8-Benzyl-5,8-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 8-Benzyl-5,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding affinity and selectivity, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
8-Benzyl-5,8-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: This compound contains an oxygen atom in the spirocyclic ring, which can alter its chemical reactivity and biological activity.
8-Oxa-2-azaspiro[4.5]decane: This compound has a different ring size and heteroatom composition, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a benzyl group, which confer unique chemical and biological properties.
Properties
IUPAC Name |
8-benzyl-5,8-diazaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-9-15-14(12-16)7-4-8-14/h1-3,5-6,15H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERGQNLMTAEJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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